![molecular formula C10H17NO B040644 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) CAS No. 120892-99-1](/img/structure/B40644.png)
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI)
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Overview
Description
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a chemical compound that belongs to the pyrrole family. It is a colorless liquid that is used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) in lab experiments is its unique properties, such as its ability to form stable complexes with metal ions. However, one limitation is its low solubility in water, which may make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI). One area of research is the development of new materials, such as polymers and liquid crystals, using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) as a building block. Additionally, research could focus on the development of new antimicrobial agents using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) as a starting point. Finally, research could explore the potential use of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) in photodynamic therapy and imaging.
In conclusion, 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a chemical compound that has several unique properties and applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new materials, antimicrobial agents, and potential therapeutic applications.
Synthesis Methods
The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) involves the reaction of 2,3,4,5-tetramethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces a mixture of cis and trans isomers, with the cis isomer being the more stable form.
Scientific Research Applications
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has several applications in scientific research. It is used as a building block in the synthesis of other compounds, such as porphyrins and phthalocyanines, which have applications in photodynamic therapy and imaging. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.
properties
CAS RN |
120892-99-1 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-[(2S,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9+ |
InChI Key |
GEFYWFCYXBGFGS-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1C(=C([C@@H](N1C(=O)C)C)C)C |
SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
Canonical SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
synonyms |
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis- (9CI) |
Origin of Product |
United States |
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